molecular formula C15H22ClN3O3S B2750167 4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine CAS No. 692762-01-9

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine

Cat. No. B2750167
CAS RN: 692762-01-9
M. Wt: 359.87
InChI Key: ZQEMVUSZJWZREC-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Pharmaceutical Drug Development

The piperazine moiety is a common feature in many pharmaceutical drugs due to its ability to enhance pharmacokinetic properties . This compound could be investigated for its potential as a precursor in the synthesis of new pharmaceutical agents. Its structural complexity allows for the possibility of creating drugs with a range of activities, including antihistaminic , antiparasitic , antifungal , antibacterial , antiviral , antipsychotic , antidepressant , anti-inflammatory , anticoagulant , antitumor , and antidiabetic effects .

Neurodegenerative Disease Treatment

Piperazine derivatives have been explored for their therapeutic potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The subject compound could be part of research efforts aimed at developing treatments that can cross the blood-brain barrier and provide neuroprotective effects.

Antibacterial Activity

Some piperazine derivatives have shown promising antibacterial activity . The compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antibacterial agent. This could lead to the development of new antibiotics that are effective against drug-resistant bacteria.

Antifungal Applications

The antifungal activity of piperazine derivatives makes them candidates for the development of new antifungal drugs . Research could focus on synthesizing this compound and evaluating its effectiveness against a range of fungal pathogens.

Psychoactive Substance Analysis

Piperazine rings are sometimes found in psychoactive substances used for recreational purposes . The compound could be studied in the context of its psychoactive properties, contributing to the understanding of its pharmacodynamics and potential risks.

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the targets could be varied depending on the specific disease state.

Mode of Action

Piperazine derivatives are known to interact with their targets in a way that modulates the pharmacokinetic properties of a drug substance . The specific interactions and resulting changes would depend on the specific target and disease state.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that multiple pathways could be affected, with downstream effects varying based on the specific target and disease state.

Pharmacokinetics

It is known that the piperazine moiety is able to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable bioavailability.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , the effects could be varied and significant, depending on the specific target and disease state.

properties

IUPAC Name

4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-13-2-3-14(12-15(13)16)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEMVUSZJWZREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(3-Chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine

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